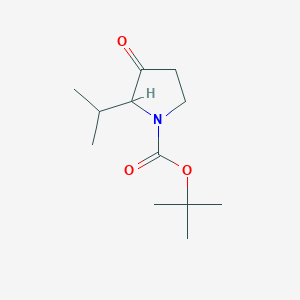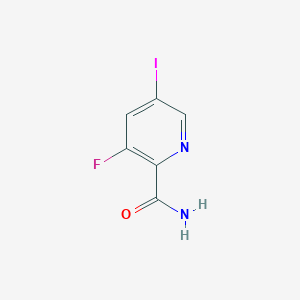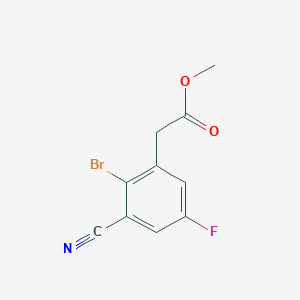
Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. It is closely related to ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate, often involves various synthetic approaches . For instance, one method involves the use of phosphorus oxychloride in a reflux process . Another approach involves the condensation of 2-amino-5-iodopyrimidine with ethyl bromopyruvate to form a 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate intermediate, which is then subjected to a Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate can be represented by the InChI code1S/C10H13ClN2O2/c1-4-15-9(14)8-5-7(6(2)3)12-10(11)13-8/h5-6H,4H2,1-3H3 . This indicates that the molecule consists of a pyrimidine ring substituted with an ethyl group, a propan-2-yl group, and a carboxylate group. Physical And Chemical Properties Analysis
Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a solid at 20°C . It should be stored under inert gas due to its air sensitivity . The compound has a molecular weight of 194.23 g/mol.Scientific Research Applications
Synthesis and Covalent Hydration
Ethyl 4-oxopyrimido[1,6-α]pyrimidine-3-carboxylates were prepared via thermal cyclization, demonstrating the formation of stable covalent hydrates under specific conditions. This highlights the compound's potential in the synthesis of complex pyrimidine derivatives, influenced by substituent electronic characteristics (Matsumoto, Sogo, & Minami, 1980).
Antimicrobial Evaluation
The utility of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in synthesizing new pyrimidine derivatives was explored, including antimicrobial evaluation of the synthesized products. This application underscores the compound's relevance in developing potential antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Novel Pyrido and Thieno Derivatives
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate's role in creating novel pyrido and thieno derivatives highlights its versatility in synthesizing complex heterocyclic compounds, which could have various pharmaceutical and material science applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Microwave-mediated Synthesis
The compound's reactivity under microwave irradiation and solvent-free conditions to yield novel pyrimido[1,2-a]pyrimidines demonstrates an efficient pathway for synthesizing pyrimidine derivatives, offering advantages in green chemistry and reaction efficiency (Eynde, Hecq, Kataeva, & Kappe, 2001).
Nonlinear Optical Properties
The significance of pyrimidine derivatives in nonlinear optics (NLO) fields, especially those derived from ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate, indicates their potential in optoelectronic applications. The study provides a comparison between theoretical and experimental analyses, suggesting these compounds' effectiveness in NLO applications (Hussain et al., 2020).
Future Directions
The future directions for research on Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .
properties
IUPAC Name |
ethyl 6-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)9-5-8(7(2)3)11-6-12-9/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUSFCIXTCUYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)

![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)





![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)


![Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1484553.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide](/img/structure/B1484555.png)